molecular formula C10H6Cl5NOS B14553428 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one CAS No. 62094-59-1

4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one

Cat. No.: B14553428
CAS No.: 62094-59-1
M. Wt: 365.5 g/mol
InChI Key: NTVHNAOWCKFQPE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a thiazolidinone ring

Preparation Methods

The synthesis of 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one typically involves the reaction of chlorinated phenyl derivatives with thiazolidinone precursors under specific conditions. Industrial production methods may include the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. It may function as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one include other chlorinated thiazolidinones and phenyl derivatives. These compounds share similar chemical properties but may differ in their specific reactivity and applications. For example, chloranil (tetrachloro-1,4-benzoquinone) is another chlorinated compound with distinct properties and uses .

Properties

CAS No.

62094-59-1

Molecular Formula

C10H6Cl5NOS

Molecular Weight

365.5 g/mol

IUPAC Name

4,4,5,5-tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one

InChI

InChI=1S/C10H6Cl5NOS/c11-7-3-1-6(2-4-7)5-16-8(17)9(12,13)10(14,15)18-16/h1-4H,5H2

InChI Key

NTVHNAOWCKFQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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